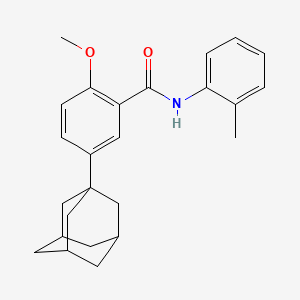
5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide
Overview
Description
5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist. The compound is a potent and selective agonist for the CB2 receptor, which is primarily expressed in immune cells and has been implicated in various physiological processes. AM-1241 has been extensively studied for its potential therapeutic applications in treating various diseases, including pain, inflammation, and cancer.
Mechanism of Action
5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide exerts its effects by selectively activating the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. Unlike the CB1 receptor, which is primarily expressed in the brain and is responsible for the psychoactive effects of cannabinoids, activation of the CB2 receptor does not produce psychoactive effects.
Biochemical and Physiological Effects:
5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide has been shown to have potent analgesic and anti-inflammatory effects in preclinical studies. Additionally, 5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. The compound has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of immune cell function.
Advantages and Limitations for Lab Experiments
5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide has several advantages for lab experiments, including its potency and selectivity for the CB2 receptor, making it a useful tool for studying the physiological and pharmacological effects of CB2 receptor activation. However, one limitation of 5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on 5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide, including further studies on its potential therapeutic applications in pain, inflammation, and cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's effects and to develop more potent and selective CB2 receptor agonists. Finally, studies are needed to investigate the potential side effects and safety of 5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide in humans.
Scientific Research Applications
5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, 5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-16-5-3-4-6-22(16)26-24(27)21-12-20(7-8-23(21)28-2)25-13-17-9-18(14-25)11-19(10-17)15-25/h3-8,12,17-19H,9-11,13-15H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWYTAOTYWGVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)C34CC5CC(C3)CC(C5)C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-benzoyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4110855.png)
![N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4110866.png)
![2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4110875.png)
![4-{[2-(4-bromophenoxy)propanoyl]amino}benzamide](/img/structure/B4110880.png)
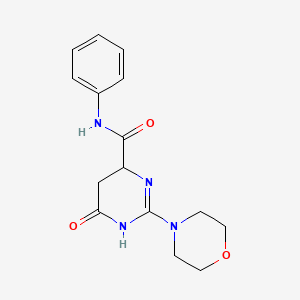
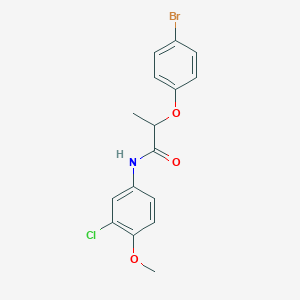
![3-chloro-4-ethoxy-N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4110888.png)
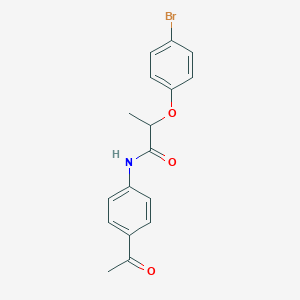
![3-[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)amino]benzoic acid](/img/structure/B4110910.png)
![4-{[(3-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4110916.png)
![2,6-dimethyl-1-[(2,4,5-trichlorophenoxy)acetyl]piperidine](/img/structure/B4110925.png)
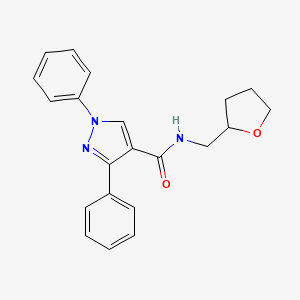
![2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B4110934.png)